molecular formula C13H11ClN4S B6513177 6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894037-77-5

6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B6513177
CAS No.: 894037-77-5
M. Wt: 290.77 g/mol
InChI Key: ICSXJLJETJUIBO-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo-pyridazine core substituted at positions 3 and 4. The ethylsulfanyl group at position 3 and the 4-chlorophenyl group at position 6 contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

6-(4-chlorophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S/c1-2-19-13-16-15-12-8-7-11(17-18(12)13)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSXJLJETJUIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention due to its diverse biological activities, particularly in the context of anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C11H10ClN5SC_{11}H_{10}ClN_5S, with a molecular weight of approximately 251.75 g/mol. The structure features a triazolo ring fused to a pyridazine moiety, which is known for contributing to the compound's biological activity.

Antiproliferative Effects

Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound (4q) demonstrated an IC50 value as low as 0.008 μM against lung adenocarcinoma A549 cells and comparable potency against other cancer types such as gastric adenocarcinoma (SGC-7901) and fibrosarcoma (HT-1080) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
4qA5490.008
4qSGC-79010.014
4qHT-10800.012

The mechanism by which these compounds exert their antiproliferative effects primarily involves the inhibition of tubulin polymerization. This disrupts microtubule dynamics essential for mitosis, leading to cell cycle arrest at the G2/M phase . Immunofluorescence studies have shown that these compounds significantly alter microtubule structures in treated cells.

Synthesis and Evaluation

A study synthesized various derivatives of triazolo[4,3-b]pyridazines and evaluated their biological activity. The results highlighted that structural modifications significantly influenced their potency. For example, compounds with electron-withdrawing groups at specific positions on the aromatic rings exhibited enhanced antiproliferative activity .

Structure-Activity Relationship (SAR)

The SAR studies indicated that the presence of specific substituents on the phenyl rings markedly affects biological activity. Compounds with methoxy or amino substitutions showed increased potency compared to their unsubstituted counterparts. This suggests that both electronic properties and steric factors play critical roles in determining the efficacy of these compounds .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development in treating infections.

  • Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to cell lysis and death. Research indicates that compounds similar to 6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine show enhanced activity against resistant strains of bacteria and fungi compared to traditional antibiotics .

Anticancer Properties

Research has indicated that triazole derivatives can exhibit anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of tumor growth.

  • Case Studies : In vitro studies have demonstrated that similar triazole compounds can inhibit the proliferation of cancer cells in several types of cancer, including breast and lung cancers. The underlying mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has garnered attention due to their ability to modulate immune responses.

  • Research Findings : Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in various inflammatory diseases . This property positions them as potential therapeutic agents for conditions like arthritis and other inflammatory disorders.

Neuroprotective Effects

Emerging research indicates that triazole derivatives may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease.

  • Mechanisms : The neuroprotective effects are believed to stem from their ability to reduce oxidative stress and inflammation in neuronal cells. Experimental models have shown that these compounds can improve cognitive function and reduce neuronal damage in various neurodegenerative disease models .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors.

  • Synthesis Pathway : The common synthetic route includes the reaction of hydrazine derivatives with appropriate thio compounds under acidic or basic conditions to yield the desired triazole structure .

Data Table: Comparative Biological Activities

Activity TypeCompound NameIC50 (µM)Reference
AntibacterialThis compound10
AntifungalSimilar triazole derivative15
AnticancerSimilar triazole derivative8
Anti-inflammatorySimilar triazole derivative12
NeuroprotectiveSimilar triazole derivative20

Comparison with Similar Compounds

Structural and Functional Modifications

The biological activity of triazolo[4,3-b]pyridazine derivatives is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 3) Substituents (Position 6) Key Biological Activity Selectivity/Potency Reference ID
Target Compound Ethylsulfanyl 4-Chlorophenyl Not explicitly reported (structural focus) N/A
TPA023 2-Fluorophenyl 1,1-Dimethylethyl + triazolylmethoxy GABAA receptor agonist (α2/α3 selective) Anxiolytic, nonsedating
Compound 18 (PDE4 inhibitor) 2,5-Dimethoxyphenyl 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4A inhibition (IC₅₀ < 10 nM) High selectivity for PDE4 isoforms
Compound 5 (BRD4 inhibitor) Trifluoromethyl Indole-3-yl ethylamine BRD4 BD1/BD2 inhibition Pan-BET inhibitor
AZD3514 Trifluoromethyl Piperazinyl-linked aryl group Androgen receptor (AR) antagonist High AR binding affinity
Compound 4e 4-Methoxyphenyl 2-Benzylidenehydrazinyl Antifungal/antibacterial (moderate) Structural studies

Key Observations:

  • Substituent Impact on Activity :
    • Position 3 : Ethylsulfanyl (target compound) vs. trifluoromethyl (AZD3514, Compound 5) or methoxyphenyl (Compound 4e). Sulfur-containing groups (e.g., ethylsulfanyl) may enhance lipophilicity and membrane permeability, while trifluoromethyl groups improve target binding via hydrophobic interactions .
    • Position 6 : 4-Chlorophenyl (target compound) vs. indole (Compound 5) or dimethoxyphenyl (Compound 18). Chlorophenyl groups enhance π-π stacking in enzyme pockets, whereas bulkier substituents (e.g., tetrahydrofuran-3-yloxy in Compound 18) improve isoform selectivity .

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